
ACETYL-AMYLIN (8-37) (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Amylin (8-37) (Human): is a peptide fragment derived from the human amylin protein. Amylin is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic beta cells. This fragment, specifically the acetylated form of residues 8-37, acts as an antagonist to amylin, meaning it can inhibit the biological effects of amylin. This compound is particularly significant in research related to diabetes and metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Amylin (8-37) (Human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, often enhanced by microwave-assisted synthesis to improve yield and reduce reaction times. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, if present.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives during SPPS.
Major Products:
Oxidation: Oxidized peptide forms.
Reduction: Reduced peptide forms with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Chemistry:
- Used as a model peptide in studies of peptide synthesis and modification.
Biology:
- Investigated for its role in modulating insulin secretion and glucose metabolism.
- Studied for its effects on lipid metabolism and insulin sensitivity in animal models .
Medicine:
- Potential therapeutic applications in diabetes management as an amylin antagonist.
- Research into its effects on osteoblast proliferation and bone metabolism .
Industry:
- Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
Acetyl-Amylin (8-37) (Human) exerts its effects by binding to amylin receptors, thereby inhibiting the actions of endogenous amylin. This inhibition can modulate insulin secretion, reduce glucagon levels, and slow gastric emptying. The peptide interacts with receptors in the brain and pancreas, influencing metabolic pathways involved in glucose homeostasis .
Comparaison Avec Des Composés Similaires
Pramlintide: An amylin analog used in diabetes treatment.
Comparison:
Pramlintide: differs from Acetyl-Amylin (8-37) (Human) in that it is a full-length analog of amylin and is used clinically to manage blood glucose levels.
Cagrilintide: is designed for prolonged action and has shown efficacy in weight reduction, unlike Acetyl-Amylin (8-37) (Human), which is primarily used in research settings .
Acetyl-Amylin (8-37) (Human) stands out due to its specific antagonistic properties and its utility in studying the physiological roles of amylin and related peptides.
Activité Biologique
Acetyl-Amylin (8-37) (Human) is a synthetic peptide derived from the naturally occurring hormone amylin, which plays a crucial role in glucose metabolism and insulin regulation. This compound functions primarily as a specific antagonist to the amylin receptor, impacting various biological processes and showing potential therapeutic applications, particularly in metabolic disorders such as diabetes.
Target of Action
The primary target of Acetyl-Amylin (8-37) is the amylin receptor (AMYR) . By acting as a competitive inhibitor, it blocks the biological actions of amylin, including its effects on insulin secretion and glucose homeostasis.
Mode of Action
Acetyl-Amylin (8-37) binds to amylin receptors, inhibiting their activity. This antagonistic action can lead to altered insulin secretion and glucose regulation, which is particularly relevant in the context of diabetes management.
Biochemical Analysis
Acetyl-Amylin (8-37) exhibits significant effects on cellular processes related to insulin secretion. It influences cell signaling pathways in pancreatic β-cells, affecting gene expression and cellular metabolism. The molecular weight of this peptide is approximately 3,300 Daltons, and it maintains structural integrity under physiological conditions.
Cellular Effects
The cellular impacts of Acetyl-Amylin (8-37) are largely associated with its role in modulating insulin secretion. Its antagonistic properties have been shown to influence various metabolic pathways, including lipid metabolism and insulin sensitivity.
Case Studies and Experimental Data
-
Neuroprotective Effects Against Amyloid Toxicity
A study demonstrated that Acetyl-Amylin (8-37) could block amyloid-beta-induced neurotoxicity in rat cholinergic neurons. This suggests a potential therapeutic role in Alzheimer's disease by protecting neurons from toxic amyloid aggregates . -
Impact on Insulin Secretion
In isolated muscle studies, Acetyl-Amylin (8-37) was found to block the inhibitory effects of amylin on glycogen synthesis, indicating its role in counteracting amylin's action under certain metabolic conditions . -
Potency and Efficacy
Research indicated that acetylation at the N-terminus significantly enhances the potency of Acetyl-Amylin (8-37). This modification increases its binding affinity to amylin receptors, suggesting that structural modifications can optimize its biological activity .
Data Summary
Property | Details |
---|---|
Molecular Weight | ~3,300 Daltons |
Target Receptor | Amylin Receptor (AMYR) |
Mechanism of Action | Competitive antagonist |
Biological Effects | Modulates insulin secretion, affects glucose metabolism |
Therapeutic Potential | Diabetes management, neuroprotection in Alzheimer's disease |
Propriétés
Numéro CAS |
178603-79-7 |
---|---|
Formule moléculaire |
C140H218N42O46 |
Poids moléculaire |
3225.532 |
InChI |
InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 |
Clé InChI |
NIRUKDPRGCIIJB-KPAXONNNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.